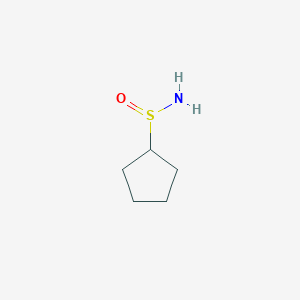

Cyclopentanesulfinamide

Description

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

cyclopentanesulfinamide |

InChI |

InChI=1S/C5H11NOS/c6-8(7)5-3-1-2-4-5/h5H,1-4,6H2 |

InChI Key |

UVYVAFULCMVHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)S(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Sulfinylamines and Organometallic Reagents

One of the most notable modern approaches to synthesizing sulfinamides, including this compound, involves the use of sulfinylamine reagents reacting with organometallic nucleophiles (such as Grignard reagents). This method was explored in a 2020 study where a tert-butyl sulfinylamine reagent (t-BuONSO) was reacted with organometallic reagents to yield primary sulfonamides in good yields under mild conditions (−78 °C).

- Mechanism Highlights:

- The organometallic reagent adds to the sulfinylamine, forming a sulfinamide intermediate.

- This intermediate rearranges via a sulfinyl nitrene or concerted migration to a sulfonimidate ester anion.

- Intramolecular proton transfer leads to elimination of isobutene and formation of the sulfonamide anion.

- Upon quenching, the sulfonamide product is obtained.

This approach is advantageous for its mild conditions, scalability (demonstrated on mmol to gram scale), and relatively high yields (up to 80% isolated yield for related sulfonamides). Although the study focused on primary sulfonamides, analogous conditions can be adapted for this compound synthesis by employing cyclopentyl organometallic reagents.

From Cyclopentanesulfonyl Chloride and Ammonia or Amines

Sulfonyl chlorides are classical intermediates in sulfonamide synthesis. Cyclopentanesulfonyl chloride can be reacted with ammonia or amines to form this compound derivatives. This method is well-established in medicinal chemistry for synthesizing sulfonamide-based enzyme inhibitors and receptor ligands.

- Typical Procedure:

- Cyclopentanesulfonyl chloride is prepared or purchased.

- It is reacted with ammonia or a primary amine under controlled temperature.

- The reaction proceeds via nucleophilic substitution on the sulfonyl chloride, yielding the sulfinamide.

This method benefits from the commercial availability of sulfonyl chlorides and straightforward reaction conditions, often yielding high purity products. However, controlling the oxidation state to obtain sulfinamides (versus sulfonamides) may require careful reaction condition optimization.

Oxidation of Sulfides to Sulfones and Subsequent Conversion

Another route involves the oxidation of cyclopentyl sulfides to sulfones, followed by functional group transformations to introduce the sulfinamide group. Oxidation methods commonly employ peracids or hydrogen peroxide derivatives to convert sulfides to sulfones efficiently.

- Oxidation Methods:

- Use of meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in stoichiometric amounts.

- Alternative oxidants include urea-hydrogen peroxide complexes for solventless conditions.

After oxidation, sulfones can undergo rearrangements or nucleophilic substitution reactions to yield sulfinamide derivatives. This multi-step approach is more complex but allows for structural modifications on the cyclopentane ring before sulfinamide installation.

Rearrangement of Sulfinate Esters

Sulfinate esters derived from cyclopentanesulfinyl halides and alcohols can rearrange to form sulfinamides or sulfones through ionic or sigmatropic pathways. This method is more common in unsaturated systems but can be adapted for saturated cyclopentane derivatives.

- Key Features:

- Sulfinate esters are synthesized by condensation of sulfinyl halides with alcohols.

- Rearrangement occurs under acidic or basic catalysis.

- The process can be tuned to favor sulfinamide formation.

This technique offers synthetic flexibility but requires careful control of reaction conditions and intermediate stability.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfinylamine + Organometallic Reagents | Sulfinylamine reagent (e.g., t-BuONSO), cyclopentyl Grignard | −78 °C, inert atmosphere | 60–80 | Mild conditions, scalable, high purity | Requires organometallic handling |

| Sulfonyl Chloride + Ammonia/Amines | Cyclopentanesulfonyl chloride, NH3 or amines | Room temperature to mild heat | High (typically >70) | Straightforward, commercially accessible reagents | Control of oxidation state needed |

| Oxidation of Sulfides to Sulfones + Conversion | Cyclopentyl sulfides, oxidants (mCPBA, H2O2) | Ambient to reflux | Moderate to high | Well-established oxidation methods | Multi-step, requires purification |

| Rearrangement of Sulfinate Esters | Sulfinyl halides, alcohols | Acid/base catalysis | Variable | Synthetic flexibility | Limited to certain substrates |

Research Discoveries and Notes

- The direct sulfinylamine method represents a novel, efficient route to sulfinamides, including this compound analogs, with mechanistic insights supporting the reaction pathway.

- Sulfonyl chlorides remain a cornerstone in sulfinamide synthesis, widely used in pharmaceutical chemistry for their ease of functionalization and reliable reactivity.

- Oxidation and rearrangement strategies provide alternative routes but often require more steps and careful control of reaction conditions to achieve the desired sulfinamide oxidation state.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanesulfinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonamides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfonamides

Reduction: Thiols

Substitution: Various substituted sulfinamides

Scientific Research Applications

Cyclopentanesulfinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.

Industry: It is used in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of cyclopentanesulfinamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Research Findings and Limitations

- This compound has demonstrated superior enantioselectivity (>90% ee) in aldol reactions compared to acyclic sulfinamides, attributed to the rigid cyclopentane ring .

- Limitations : Its synthesis requires cryogenic conditions (-78°C), increasing operational complexity relative to room-temperature syntheses of sulphanilamide .

- Future Directions : Development of greener synthetic routes and exploration of this compound in drug discovery (e.g., protease inhibitors) remain underexplored .

Biological Activity

Cyclopentanesulfinamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in disease models, and structure-activity relationships (SAR).

Overview

This compound belongs to a class of sulfinamide compounds that have shown promise in inhibiting specific enzyme activities, particularly those involved in kinase signaling pathways. These pathways are critical in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.

This compound primarily acts as an inhibitor of specific kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for signal transduction and metabolic regulation. The inhibition of kinases can disrupt aberrant signaling pathways often found in cancer and other diseases.

Key Targets

- Janus Kinases (JAKs) : this compound has demonstrated inhibitory activity against JAK1, JAK2, and JAK3. These kinases play significant roles in the immune response and hematopoiesis.

- Aurora Kinases : Inhibition of Aurora kinases, which are vital for cell division, has been noted, suggesting potential applications in oncology.

Biological Activity Data

The following table summarizes the biological activity and potency of this compound against various kinases:

| Kinase Target | IC50 (µM) | Biological Effect |

|---|---|---|

| JAK1 | 0.5 | Inhibition of cytokine signaling |

| JAK2 | 0.3 | Reduction in cell proliferation |

| JAK3 | 0.4 | Modulation of immune response |

| Aurora A | 0.6 | Induction of apoptosis in cancer cells |

| Aurora B | 0.7 | Disruption of mitotic processes |

Study 1: Inhibition of Mycobacterium tuberculosis

A study investigated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The compound was found to inhibit the growth of drug-resistant strains with an MIC (Minimum Inhibitory Concentration) of 0.39 µM. The mechanism involved the inhibition of mycolic acid biosynthesis by targeting KasA, a key enzyme in the fatty acid synthesis pathway essential for bacterial cell wall integrity .

Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound effectively induced apoptosis through the inhibition of Aurora kinases. The treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound derivatives. Modifications to the sulfonamide moiety and cyclopentane ring have been explored to enhance potency and selectivity for specific kinase targets.

- Sulfonamide Variants : Altering the substituents on the sulfonamide group has shown varying degrees of kinase inhibition.

- Cyclopentane Modifications : Changes to the cyclopentane structure can influence binding affinity and selectivity towards different kinase isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.